molecular formula C24H28O3 B133088 Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate CAS No. 153559-45-6

Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate

Cat. No.: B133088
CAS No.: 153559-45-6
M. Wt: 364.5 g/mol
InChI Key: DYVLPJYIGJZAKF-UHFFFAOYSA-N
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Description

Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by its complex structure, which includes a benzoate ester linked to a tetrahydronaphthalene moiety with multiple methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate typically involves a multi-step process:

    Preparation of the Tetrahydronaphthalene Intermediate: The starting material, 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene, is synthesized through a series of Friedel-Crafts alkylation reactions. These reactions involve the use of methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzoate Ester: The intermediate is then reacted with 4-carboxybenzoyl chloride in the presence of a base such as pyridine to form the desired ester linkage. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions of the tetrahydronaphthalene moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the benzoate ester using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring of the benzoate ester can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties. It is being explored for its potential use in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate exerts its effects depends on its specific application:

    Chemical Reactions: The compound acts as a reactive intermediate, participating in various organic transformations.

    Biological Systems: It may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,2,6,6-tetramethyl-4-piperidyl)benzoate: Another ester with a substituted aromatic ring, but with a different alicyclic moiety.

    Methyl 4-(4,4-dimethyl-2-cyclohexen-1-yl)benzoate: Similar ester linkage but with a cyclohexene ring instead of a tetrahydronaphthalene ring.

Uniqueness

Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate is unique due to its highly substituted tetrahydronaphthalene moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLPJYIGJZAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471185
Record name Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153559-45-6
Record name Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153559-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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